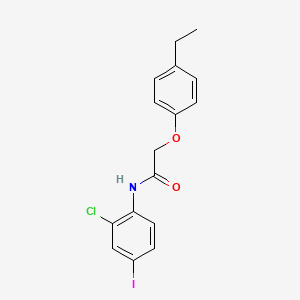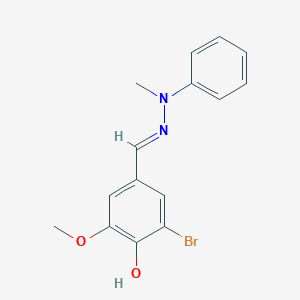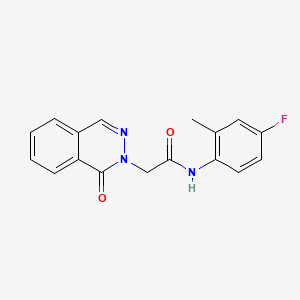![molecular formula C17H25F3N2O B6005045 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol, also known as ITBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling.
Biochemical and Physiological Effects
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been shown to reduce the levels of inflammatory markers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. It also has low toxicity and does not produce significant side effects in animal models. However, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. In addition, its effects may vary depending on the animal species and strain used.
Orientations Futures
There are several future directions for research on 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as anxiety, depression, and schizophrenia. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Further research is also needed to elucidate the exact mechanism of action of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol and to optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol involves a series of chemical reactions that start with the reaction of 1-(2,3,6-trifluorobenzyl)piperazine with isobutyl bromide to form 1-isobutyl-4-(2,3,6-trifluorobenzyl)piperazine. This intermediate compound is then treated with ethylene oxide to form 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol.
Applications De Recherche Scientifique
2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of anxiety, depression, and schizophrenia. In addition, 2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol has been found to have antitumor activity in various cancer cell lines.
Propriétés
IUPAC Name |
2-[1-(2-methylpropyl)-4-[(2,3,6-trifluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N2O/c1-12(2)9-22-7-6-21(10-13(22)5-8-23)11-14-15(18)3-4-16(19)17(14)20/h3-4,12-13,23H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZZJLHJEGNRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6004963.png)
![N-{[1-(3-isoxazolylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B6004983.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6004990.png)
![ethyl N-({[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)-beta-alaninate](/img/structure/B6004996.png)

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6005008.png)

![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![methyl 2,2-dimethyl-4,6-dioxo-5-{[(2-phenylethyl)amino]methylene}cyclohexanecarboxylate](/img/structure/B6005041.png)
